molecular formula C21H21N3O5S B4008502 1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate

1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate

Cat. No. B4008502
M. Wt: 427.5 g/mol
InChI Key: ZQZGCRWOTGTEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is of significant interest in the field of organic chemistry due to its structural complexity and potential applications. It falls within the broader class of sulfonamide and quinoline derivatives, which are known for their diverse pharmacological activities. However, our focus will be strictly on the chemical aspects of this compound.

Synthesis Analysis

Studies on the synthesis of quinoline derivatives highlight the versatility and complexity of approaches to construct the quinoline core along with sulfonamide functionalities. One approach involves the use of 1-(2-aminoaryl)-2-yn-1-ols, subjected to carbonylative conditions in the presence of a catalytic system, leading to the formation of quinoline-3-carboxylic esters, indicative of methods that could be applied to synthesize our compound of interest (Gabriele et al., 2008).

Molecular Structure Analysis

The crystal structure of related sulfone derivatives reveals significant insights into the molecular geometry, showcasing how electronic charge transfer occurs between amino and sulfonyl groups, affecting the molecular structure's quinoid character (Bertolasi et al., 1993). These findings may parallel the structural dynamics of the compound .

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of both the quinoline and sulfonamide groups. For instance, ethynyl ketene-S,S-acetals have been used in reactions to create 4-functionalized quinolines, showcasing the potential for diverse chemical transformations (Zhao et al., 2007).

Physical Properties Analysis

While specific research on the physical properties of "1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate" was not identified, studies on similar compounds can provide insight. The physical properties of such molecules can be inferred from their molecular structure analysis, which often includes high stability due to extensive hydrogen bonding and π-π interactions as seen in related sulfone and quinoline derivatives.

Chemical Properties Analysis

The chemical properties of quinoline and sulfonamide derivatives, such as reactivity, stability, and interactions with other molecules, can be significantly varied. For instance, the synthesis and evaluation of 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors reveal the importance of specific substituents on the quinoline ring for biological activity, which might reflect on the chemical versatility of our compound of interest (Zarghi et al., 2009).

Scientific Research Applications

Molecular Structure and Electronic Effects

Research on similar compounds has explored the molecular structure and crystal packing, highlighting the significance of electronic substituent effects on structural distortions and spectroscopic parameters. One study reported on 4-aminophenyl 4-X-phenyl sulfones, demonstrating charge redistribution and geometrical constancy influenced by the substituent on the phenyl group, which could be relevant for understanding the electronic effects in compounds like 1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).

Synthetic Applications

Several papers describe synthetic methodologies that could apply to the compound . For instance, a diversity-oriented synthesis protocol for 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes at ambient temperature was presented, showcasing an environmentally benign approach (Pandit et al., 2016). Another study detailed the synthesis and antitumor activity of fused quinoline derivatives, offering insights into their potential medicinal applications (Yamato et al., 1989).

Biological Evaluation

The biological evaluation of similar compounds has been a subject of interest, particularly in the context of their activity as cyclooxygenase-2 (COX-2) inhibitors. One paper discussed the design, synthesis, and evaluation of 4-carboxyl quinoline derivatives, highlighting the potential of these compounds in therapeutic applications (Zarghi et al., 2009).

Chemical Properties and Reactions

Research into the chemical properties and reactions of related compounds includes studies on the Friedlander Synthesis of quinolines promoted by polymer-bound sulfonic acid, demonstrating efficient synthetic routes to quinoline derivatives, which are crucial in medicinal chemistry and industrial applications (Maleki, Rezaei Seresht, & Ebrahimi, 2015).

properties

IUPAC Name

[1-oxo-1-(4-sulfamoylanilino)butan-2-yl] 2-methylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-3-19(20(25)24-14-8-10-15(11-9-14)30(22,27)28)29-21(26)17-12-13(2)23-18-7-5-4-6-16(17)18/h4-12,19H,3H2,1-2H3,(H,24,25)(H2,22,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZGCRWOTGTEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)C2=CC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate
Reactant of Route 2
Reactant of Route 2
1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate
Reactant of Route 3
Reactant of Route 3
1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate
Reactant of Route 4
Reactant of Route 4
1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate
Reactant of Route 5
1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate
Reactant of Route 6
Reactant of Route 6
1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.